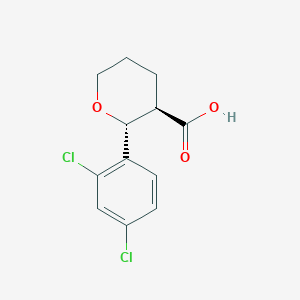

3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

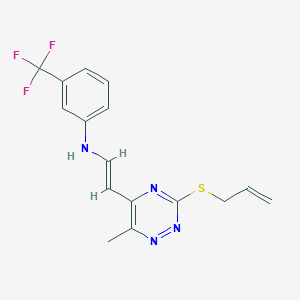

The compound "3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative features a sulfonylmethyl group and a chlorophenyl group as substituents, which may contribute to its biological activity and physical properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the formation of the oxadiazole ring and subsequent functionalization with various substituents. For example, the synthesis of sulfone derivatives containing a 1,3,4-oxadiazole moiety as chitinase inhibitors involves the conversion of methylthio-oxadiazoles to their corresponding sulfones, demonstrating moderate to good antifungal activity . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives involves a series of steps starting from aromatic organic acids, which are converted into esters, hydrazides, and then oxadiazole thiols, followed by a reaction with bromoacetamide derivatives . Another study describes the synthesis of N-substituted oxadiazole sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid and proceeding through esterification, hydrazide formation, ring closure, and substitution reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can engage in various interactions due to its heteroatoms. The substituents attached to this core structure, such as the sulfonylmethyl and chlorophenyl groups, can influence the compound's conformation and electronic distribution, affecting its reactivity and interaction with biological targets. For instance, the docking simulation of sulfone derivatives into the active site of chitinases suggests that the substituents play a crucial role in the inhibitory activity .

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents. For example, the reaction of 3-phenyl- and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with nucleophiles like piperidine or sodium p-toluenesulfinate leads to the formation of amino derivatives or sulfone derivatives, respectively . These reactions highlight the versatility of the oxadiazole ring in undergoing chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the degradation of a 2-methyl sulfone oxadiazole derivative in soil is affected by factors such as soil pH, indicating the importance of environmental conditions on the stability of these compounds . The antibacterial activity of sulfone derivatives containing an oxadiazole moiety against tobacco bacterial wilt suggests that these compounds have potential applications as bactericides . Additionally, the antihypertensive activity of a 3-arylsulfonylmethyl-1,2,4-oxadiazole derivative in rats indicates potential therapeutic uses .

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with the 1,2,4-oxadiazole moiety have demonstrated significant antibacterial and antifungal activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties showed promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo) (Li et al., 2015). Moreover, certain sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, exhibited comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa and antifungal activity to ketoconazole against Penicillium chrysogenum (A. Muralikrishna et al., 2012).

Antiviral and Anti-allergic Activities

Sulfone derivatives including the 1,3,4-thiadiazole moiety, synthesized from 4-chlorobenzoic acid, have shown some anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Zhuo Chen et al., 2010). Additionally, sila-substituted 1,3,4-oxadiazoles have been evaluated for their anti-allergic activity, demonstrating variable effects on IgE/Ag-stimulated RBL-2H3 cells, with sulfone moiety compounds exhibiting better activities (Dinneswara Reddy Guda et al., 2013).

Material Science Applications

Sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers have been developed for use as proton exchange membranes in fuel cells, demonstrating excellent thermal, dimensional, and oxidative stability, along with promising proton conductivity (Jingmei Xu et al., 2013). This underscores the compound's relevance in developing advanced materials for sustainable energy technologies.

Agricultural Chemistry

Sulfone compounds with the 1,3,4-oxadiazole moiety have been investigated for their capability to inhibit tobacco bacterial wilt, caused by Ralstonia solanacearum, with some compounds outperforming commercial bactericides in field trials (Weiming Xu et al., 2012). This highlights the potential of such compounds in developing new plant protection products.

properties

IUPAC Name |

3-(2-chlorophenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-11-8-13(3)16(9-12(11)2)25(22,23)10-17-20-18(21-24-17)14-6-4-5-7-15(14)19/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRMKRYXALDBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

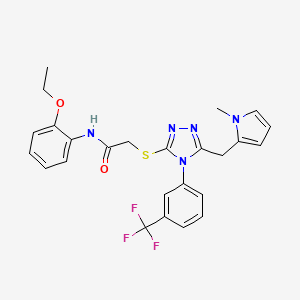

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)

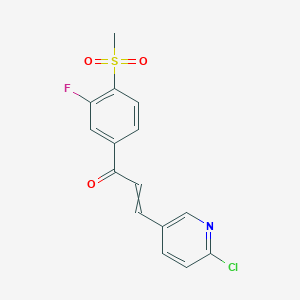

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)